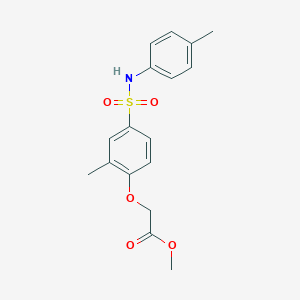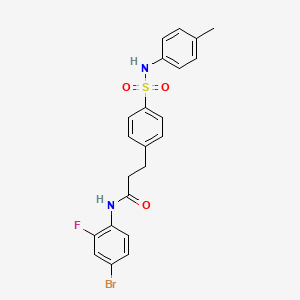
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1995 by Bayer AG, a German pharmaceutical company, and has since been the subject of numerous scientific studies.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 works by inhibiting the activity of several proteins that are involved in the growth and survival of cancer cells. Specifically, it targets the RAF/MEK/ERK pathway, which is commonly activated in many types of cancer. By inhibiting this pathway, this compound 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and spread of cancer cells. Additionally, this compound 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its potential use in cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
One limitation of using this compound 43-9006 in lab experiments is that it can be difficult to obtain and may be expensive. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006. One area of focus is the development of new formulations and delivery methods that could improve its efficacy and reduce its side effects. Additionally, researchers are exploring the use of this compound 43-9006 in combination with other drugs to enhance its anti-cancer effects. Finally, there is ongoing research into the use of this compound 43-9006 in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Synthesis Methods
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-bromo-2-fluoroaniline with 4-(p-tolylsulfonyl)phenylboronic acid, which produces an intermediate compound. This intermediate is then reacted with 3-bromo-4-(N-(p-tolyl)sulfamoyl)phenylpropanoic acid to form the final product, this compound 43-9006.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide 43-9006 has been extensively studied for its potential use in cancer treatment. It works by inhibiting the activity of several proteins that are involved in the growth and survival of cancer cells. Specifically, it targets the RAF/MEK/ERK pathway, which is commonly activated in many types of cancer.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O3S/c1-15-2-8-18(9-3-15)26-30(28,29)19-10-4-16(5-11-19)6-13-22(27)25-21-12-7-17(23)14-20(21)24/h2-5,7-12,14,26H,6,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQUJQZNLWEACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

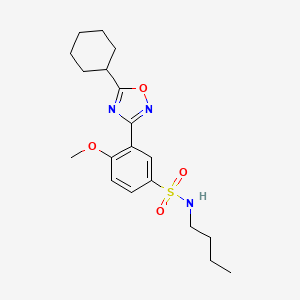
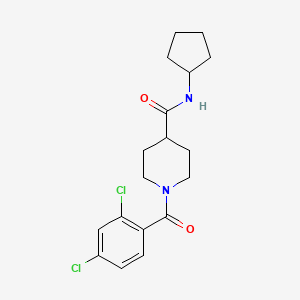
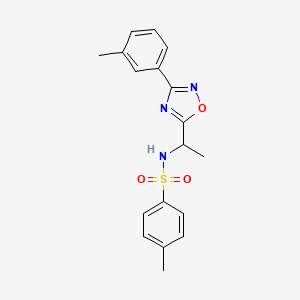

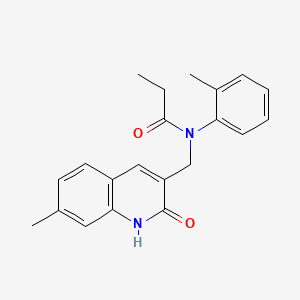
![ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7704433.png)
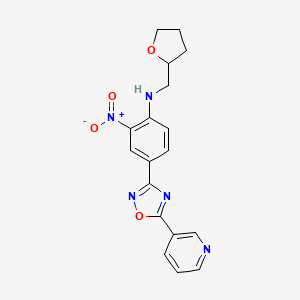
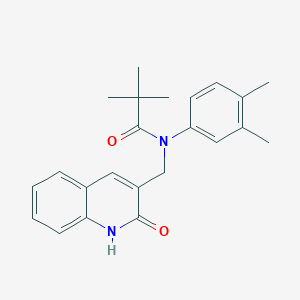
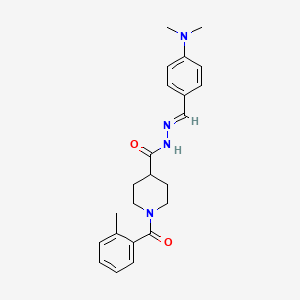

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide](/img/structure/B7704483.png)
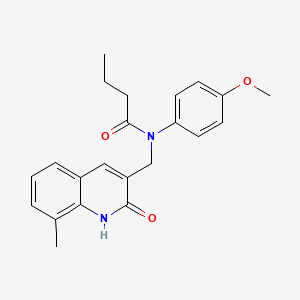
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704491.png)
